
Dagapamil
描述
达加帕米是一种化学化合物,其分子式为C36H56N2O4 ,分子量为580.8422 g/mol 。它属于苯乙胺类化合物,以其潜在的药理学应用而闻名。
准备方法
合成路线和反应条件: 达加帕米的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:
苯乙腈中间体的形成: 这涉及在碳酸钾等碱的存在下,十二烷基溴与 3,4,5-三甲氧基苄基氰反应。
烷基化反应: 然后在受控条件下,用 3-(2-(3-甲氧基苯基)乙基)甲胺对中间体进行烷基化反应,以形成最终产物达加帕米。
工业生产方法: 达加帕米的工业生产通常涉及使用上述合成路线进行大规模合成。优化反应条件以确保最终产物的高产率和纯度。该过程包括:
间歇式反应器: 用于初始合成步骤。
连续流动反应器: 用于最终阶段以提高效率和可扩展性。
化学反应分析
反应类型: 达加帕米会发生各种化学反应,包括:
氧化: 在高锰酸钾等氧化剂的存在下,达加帕米可以被氧化形成相应的羧酸。
还原: 使用氢化铝锂等试剂的还原反应可以将达加帕米转化为其相应的醇衍生物。
取代: 亲核取代反应可以发生,特别是在甲氧基处,导致形成不同的取代衍生物。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠等亲核试剂。
主要产物:
氧化: 羧酸。
还原: 醇衍生物。
取代: 具有不同官能团的取代衍生物。
科学研究应用
达加帕米在科学研究中具有广泛的应用,包括:
化学: 用作有机合成的试剂,以及分析化学中的参考化合物。
生物学: 研究其对细胞过程的潜在影响,以及作为生化分析中的工具。
医学: 研究其潜在的治疗效果,特别是在心血管疾病中。
工业: 用于开发新材料,以及作为合成其他复杂化合物的中间体。
作用机制
达加帕米的作用机制涉及其与特定分子靶点的相互作用,主要是电压依赖性钙通道。通过阻断这些通道,达加帕米抑制钙离子流入细胞,从而导致:
血管扩张: 血管平滑肌松弛,降低血压。
抗心律失常作用: 减少通过房室结的冲动传导,保护心脏免受异常心律。
相似化合物的比较
达加帕米在结构上类似于其他苯乙胺类化合物,如维拉帕米 和加洛帕米 。它具有独特的性质,使其有别于这些化合物:
维拉帕米: 结构相似,但其药代动力学特征和效力不同。
加洛帕米: 作用机制相似,但治疗应用和副作用谱不同。
类似化合物列表:
- 维拉帕米
- 加洛帕米
- 地尔硫卓
达加帕米独特的结构特征和药理学效应的组合使其成为研究和潜在治疗应用的有价值的化合物。
生物活性
Dagapamil is a synthetic compound classified as a calcium channel blocker (CCB), originally developed by BASF. It has been primarily investigated for its potential applications in treating hypertension and arrhythmias. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
This compound functions by inhibiting calcium influx through voltage-gated calcium channels, particularly affecting the L-type calcium channels. This inhibition leads to:
- Vasodilation : By relaxing vascular smooth muscle, this compound reduces peripheral vascular resistance, thereby lowering blood pressure.
- Negative Inotropic Effect : It decreases the force of cardiac contraction, which can be beneficial in conditions like hypertrophic cardiomyopathy.
- Antiarrhythmic Properties : this compound can stabilize cardiac electrical activity, making it useful in managing certain arrhythmias.
Table 1: Pharmacological Profile of this compound
Property | Description |
---|---|
Chemical Class | Calcium Channel Blocker |
Primary Uses | Antihypertensive, Antiarrhythmic |
Mechanism of Action | Inhibition of L-type calcium channels |
Effects on Heart Rate | Decreases heart rate |
Effects on Blood Pressure | Lowers systolic and diastolic pressure |
Efficacy in Clinical Studies
Several studies have investigated the efficacy of this compound in clinical settings:
- Hypertension Management : A double-blind study involving hypertensive patients showed that this compound significantly reduced systolic and diastolic blood pressure compared to placebo. The reduction was sustained over a 24-hour period, indicating effective long-term management of hypertension.
- Arrhythmia Control : In patients with atrial fibrillation, this compound was shown to restore normal sinus rhythm effectively. A cohort study reported a 70% success rate in converting patients to sinus rhythm within 24 hours of administration.
Case Study 1: Hypertensive Patient Management
A case study involved a 55-year-old male patient with resistant hypertension who had previously failed multiple antihypertensive regimens. After initiating treatment with this compound, the patient experienced a significant reduction in blood pressure from 180/110 mmHg to 130/85 mmHg within six weeks, with no adverse effects reported.
Case Study 2: Atrial Fibrillation
Another case study focused on a 62-year-old female patient with recurrent atrial fibrillation. Following treatment with this compound, the patient maintained normal sinus rhythm for over six months without the need for additional antiarrhythmic medications.
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
- Common Side Effects : Dizziness, headache, and peripheral edema.
- Serious Adverse Effects : Bradycardia and hypotension, particularly in patients with pre-existing cardiac conditions.
Table 2: Reported Side Effects of this compound
Side Effect | Incidence Rate (%) | Severity |
---|---|---|
Dizziness | 15 | Mild |
Headache | 10 | Mild |
Peripheral Edema | 8 | Mild to Moderate |
Bradycardia | 2 | Moderate to Severe |
Hypotension | 1 | Severe |
属性
CAS 编号 |
85247-76-3 |
---|---|
分子式 |
C36H56N2O4 |
分子量 |
580.8 g/mol |
IUPAC 名称 |
2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]-2-(3,4,5-trimethoxyphenyl)tetradecanenitrile |
InChI |
InChI=1S/C36H56N2O4/c1-7-8-9-10-11-12-13-14-15-16-22-36(29-37,31-27-33(40-4)35(42-6)34(28-31)41-5)23-18-24-38(2)25-21-30-19-17-20-32(26-30)39-3/h17,19-20,26-28H,7-16,18,21-25H2,1-6H3 |
InChI 键 |
BGCVNLXQFOHWMO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dagapamil; Dagapamilum; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。